5-Bromobenzo[d]oxazole-2-carboxylic acid
Overview
Description
5-Bromobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 5-position and a carboxylic acid group at the 2-position of the benzoxazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
Oxazole derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors, due to their heterocyclic nature .
Mode of Action
It’s known that oxazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions, due to the presence of the oxazole ring .
Biochemical Pathways
Oxazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with brominated carboxylic acid derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzoxazoles with various functional groups.
Oxidation and Reduction Reactions: Products include alcohols or carboxylate salts.
Coupling Reactions: Products include biaryl compounds or other complex structures.
Scientific Research Applications
5-Bromobenzo[d]oxazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science:
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 5-Chlorobenzo[d]oxazole-2-carboxylic acid
Uniqueness
5-Bromobenzo[d]oxazole-2-carboxylic acid is unique due to the presence of the bromine atom at the 5-position, which can significantly influence its reactivity and biological activity compared to other benzoxazole derivatives. The carboxylic acid group at the 2-position also provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
5-bromo-1,3-benzoxazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRDRXNMYCNFOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680019 | |
Record name | 5-Bromo-1,3-benzoxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-52-6 | |
Record name | 5-Bromo-1,3-benzoxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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